4-{2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the thiadiazole ring, piperazine moiety, and pyrimidine ring within its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Piperazine Derivative Formation: The piperazine moiety is introduced by reacting the thiadiazole derivative with piperazine under controlled conditions.
Pyrimidine Ring Formation: The pyrimidine ring is then formed by reacting the piperazine-thiadiazole intermediate with appropriate pyrimidine precursors.
Morpholine Introduction: Finally, the morpholine ring is introduced through nucleophilic substitution reactions involving morpholine and the pyrimidine-thiadiazole-piperazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiadiazole and pyrimidine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole: Another thiadiazole derivative with different substitution patterns.
1,2,4-Thiadiazole: Similar structure but different biological activity.
1,2,5-Thiadiazole: Less common but still relevant in medicinal chemistry.
Uniqueness
4-{2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C15H21N7OS |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C15H21N7OS/c1-12-17-15(24-19-12)22-6-4-21(5-7-22)14-16-3-2-13(18-14)20-8-10-23-11-9-20/h2-3H,4-11H2,1H3 |
InChI Key |
YLHCJVNRBKBHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 |
Origin of Product |
United States |
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